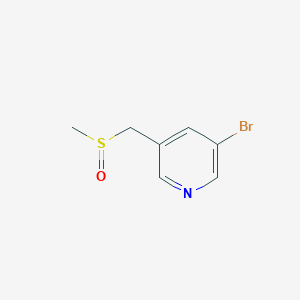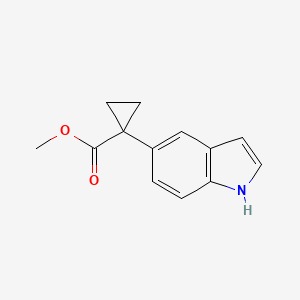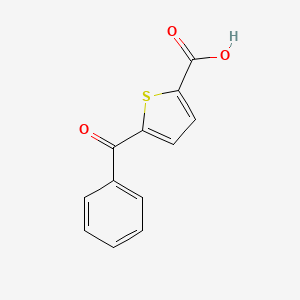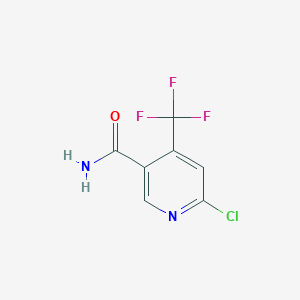
2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylate typically involves the reaction of 8-chloro-4-hydroxyquinoline with methoxycarbonylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
- Methyl 4-chloro-8-methoxyquinoline-2-carboxylate
- 4-Hydroxy-7-methoxyquinoline
Uniqueness
2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C12H10ClNO4 |
|---|---|
Peso molecular |
267.66 g/mol |
Nombre IUPAC |
methyl 8-chloro-7-methoxy-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO4/c1-17-9-4-3-6-8(15)5-7(12(16)18-2)14-11(6)10(9)13/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
HBGMQFXPMHUFAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


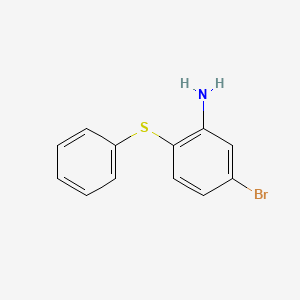
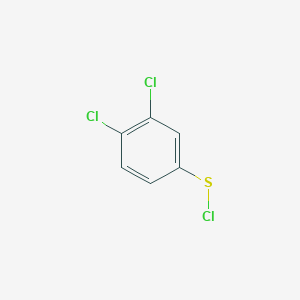
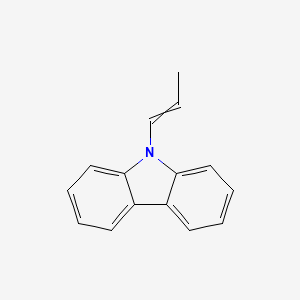
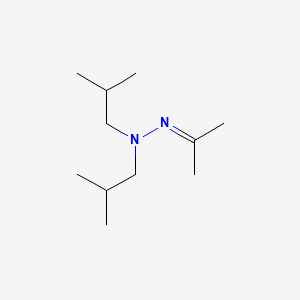
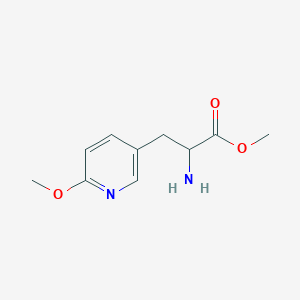
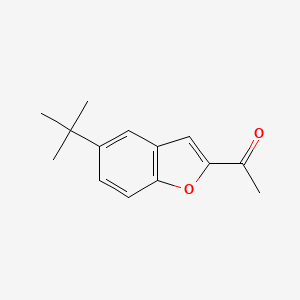
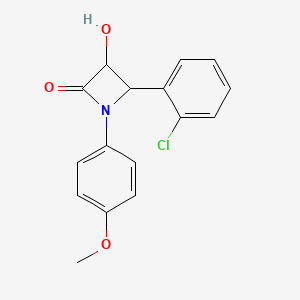

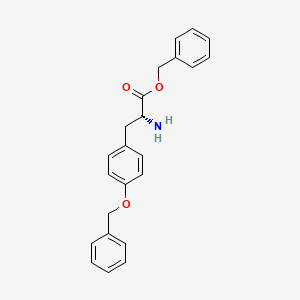
![2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)
